molecular formula C19H18N2O5S2 B2424689 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896289-95-5

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2424689
CAS No.: 896289-95-5
M. Wt: 418.48
InChI Key: FQFBOQWHWYGRBF-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DMXB-A, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Applications

Research has demonstrated the potential of thiazole derivatives, including compounds structurally similar to "N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide," in anticancer applications. For instance, a study focusing on the design, synthesis, and evaluation of anticancer activity of thiazole derivatives found that these compounds exhibited moderate to excellent anticancer activities against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021). Additionally, other studies have synthesized derivatives with pro-apoptotic properties, showing significant anticancer activity, particularly against melanoma cell lines (Yılmaz et al., 2015).

Antimicrobial and Antifungal Applications

Thiazole derivatives have been reported to possess antimicrobial and antifungal activities. A study on the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives highlighted the importance of the thiazole ring and its substitutions for antimicrobial properties. These derivatives demonstrated activity against both gram-positive and gram-negative bacteria as well as antifungal activity against Candida albicans and Aspergillus niger species (Chawla, 2016).

Electrophysiological and Cardiovascular Applications

Compounds with a benzamide structure, similar to the specified compound, have shown potential in cardiovascular applications, including as selective class III electrophysiological agents. This highlights their relevance in the development of treatments for arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

Thiazole derivatives have also found applications in the field of corrosion inhibition, particularly for protecting oil-well tubular steel in hydrochloric acid solutions. This demonstrates the compound's potential utility in industrial applications, where corrosion resistance is critical (Yadav, Sharma, & Kumar, 2015).

Molecular Docking and Computational Studies

Research involving molecular docking and computational studies on thiazole derivatives has provided insights into their potential mechanisms of action and interactions with biological targets. This underscores the importance of such compounds in the design of drugs with specific bioactivities (Talupur, Satheesh, & Chandrasekhar, 2021).

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-13-7-8-15(17(10-13)26-2)16-11-27-19(20-16)21-18(22)12-5-4-6-14(9-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFBOQWHWYGRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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